molecular formula C16H15F3N2OS B2669531 2-[(4-Aminophenyl)thio]-N-[3-(trifluoromethyl)-phenyl]propanamide CAS No. 913242-28-1

2-[(4-Aminophenyl)thio]-N-[3-(trifluoromethyl)-phenyl]propanamide

Cat. No. B2669531
CAS RN: 913242-28-1
M. Wt: 340.36
InChI Key: UWAAAUZTMKPFFH-UHFFFAOYSA-N
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Description

2-[(4-Aminophenyl)thio]-N-[3-(trifluoromethyl)-phenyl]propanamide is a specialty product for proteomics research . Its molecular formula is C16H15F3N2OS .


Molecular Structure Analysis

The molecular structure of this compound is represented by the molecular formula C16H15F3N2OS .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 340.36 .

Scientific Research Applications

Pharmacokinetics and Metabolism

Research on compounds similar to 2-[(4-Aminophenyl)thio]-N-[3-(trifluoromethyl)-phenyl]propanamide has focused on their pharmacokinetics and metabolism. For example, a study examined the pharmacokinetics and metabolism of S-1, a compound with a similar structure, in rats. This research is crucial in understanding the behavior of such compounds in biological systems, which is key for developing therapeutic applications (Wu et al., 2006).

Antioxidant and Anticancer Activity

Derivatives of compounds structurally related to this compound have been explored for their antioxidant and anticancer activities. A study on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which is structurally similar, indicated significant antioxidant and anticancer properties, especially against glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).

Antibacterial Activity

Some compounds closely related to this compound have shown promising antibacterial properties. For instance, azole derivatives synthesized from similar compounds demonstrated good antibacterial activity against specific bacterial strains, indicating their potential in antimicrobial applications (Tumosienė et al., 2012).

Carbonic Anhydrase Inhibition

The inhibition of carbonic anhydrase is another potential application. Compounds like 4-sulfamoylphenyl-methylthiourea, structurally related to this compound, have shown strong affinities towards carbonic anhydrase isozymes, indicating their potential in treating conditions like glaucoma (Casini et al., 2002).

Novel Oxidative Cyanation Reactions

Research has also been conducted on the use of similar compounds in novel oxidative cyanation reactions of heteroaromatic compounds. This is significant for the synthesis of biologically important molecules and demonstrates the versatility of these compounds in chemical synthesis (Dohi et al., 2005).

Anti-Inflammatory Agents

Lastly, derivatives of 2-(6-methoxy-2-naphthyl)propionamide, which share some structural similarities, have been explored for their potential as anti-inflammatory agents, indicating the broader therapeutic potential of compounds related to this compound (Helal et al., 2011).

properties

IUPAC Name

2-(4-aminophenyl)sulfanyl-N-[3-(trifluoromethyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2OS/c1-10(23-14-7-5-12(20)6-8-14)15(22)21-13-4-2-3-11(9-13)16(17,18)19/h2-10H,20H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWAAAUZTMKPFFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)C(F)(F)F)SC2=CC=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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